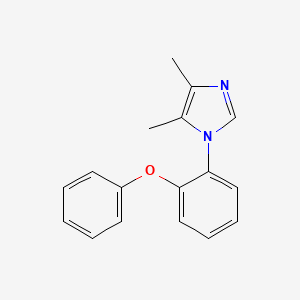

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4,5-dimethyl-1-(2-phenoxyphenyl)imidazole |

InChI |

InChI=1S/C17H16N2O/c1-13-14(2)19(12-18-13)16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12H,1-2H3 |

InChI Key |

UAJPCVKFYBEEFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=CC=C2OC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Phenylimidazole Core (Relevant to 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole)

A patent (CN103450089B) describes a robust method for preparing 4-phenylimidazole, which can be adapted for the synthesis of 4,5-dimethyl-substituted derivatives by modifying the starting ketones. The key steps are:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1) Nucleophilic Substitution | Dissolve alpha-brominated methyl phenyl ketone in ethylene glycol. Add formamidine acetate slowly at 40–70 °C (optimal 50–60 °C). React for 2 ± 0.5 hours to obtain nucleophilic substitution intermediate. | Temperature: 40–70 °C (optimum 50–60 °C) Solvent ratio: ethylene glycol to ketone 4–5:1 mass ratio Reagent ratio: ketone to formamidine acetate 1:1.8–2.2 molar ratio |

This step forms the imidazole ring precursor. |

| 2) Cyclization | Cool reaction mixture to 30–60 °C (optimal 30–35 °C). Add acid binding agent salt of wormwood. Maintain temperature for 5–6 hours. Then heat to 70–100 °C (optimal 80–90 °C) for another 5–6 hours to complete cyclization. | Initial cooling: 30–60 °C (optimum 30–35 °C) Heating: 70–100 °C (optimum 80–90 °C) |

Ensures ring closure and formation of imidazole core. |

| 3) Aftertreatment | Remove ethylene glycol by vacuum distillation. Cool to 30 ± 2 °C. Add ethyl acetate and water. Adjust pH to 8.0 ± 0.5 with sodium hydroxide solution. Separate layers, wash with saturated sodium chloride solution, decolorize with activated carbon, and recrystallize to purify 4-phenylimidazole. | pH adjustment: 8.0 ± 0.5 Washing: saturated NaCl solution Purification: recrystallization |

Yields pure imidazole derivative. |

This method can be modified by using alpha-bromoacetyl derivatives bearing methyl groups at the 4 and 5 positions for the synthesis of 4,5-dimethylimidazole derivatives.

Representative N-Arylation Procedure (Literature-Informed)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| N-Arylation | 4,5-Dimethylimidazole + 2-phenoxyphenyl bromide | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or dimethylformamide), temperature 80–120 °C, inert atmosphere | Reaction time: 12–24 hours |

This method affords the N-aryl imidazole with the 2-phenoxyphenyl substituent.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Alpha-bromo ketone synthesis | Starting from methyl ketones, bromination at alpha position | Bromine or N-bromosuccinimide (NBS) | Controlled temperature, solvent-dependent | High purity ketone required |

| Imidazole ring formation | Nucleophilic substitution with formamidine acetate in ethylene glycol | Alpha-bromo ketone, formamidine acetate | 50–60 °C, 2 hours | Intermediate formation |

| Cyclization | Acid binding agent salt addition, heating | Acid salt of wormwood (or equivalent) | 30–35 °C for 5–6 h, then 80–90 °C for 5–6 h | Completion of ring closure |

| Purification | Extraction, pH adjustment, washing, recrystallization | Ethyl acetate, NaOH, activated carbon | pH 8.0 ± 0.5, recrystallization | High purity imidazole |

| N-Arylation | Palladium-catalyzed coupling with 2-phenoxyphenyl halide | Pd(PPh3)4, base, solvent | 80–120 °C, inert atmosphere | Formation of N-substituted imidazole |

In-Depth Research Findings and Analysis

- The key bottleneck in the synthesis of substituted imidazoles is the efficient formation of the imidazole ring with high regioselectivity and yield.

- Use of ethylene glycol as solvent provides a suitable medium for nucleophilic substitution and cyclization steps, balancing solubility and reaction kinetics.

- Temperature control is critical: too high temperatures can lead to side reactions or decomposition, while too low temperatures slow the reaction.

- The acid binding agent salt of wormwood acts as a cyclization promoter, facilitating ring closure.

- Post-reaction purification involving pH adjustment and washing removes impurities and residual reagents.

- N-Arylation methods require careful selection of catalysts and ligands to achieve high coupling efficiency without degrading the imidazole ring.

- The described methods allow for scalability and adaptation to various substituted imidazoles, including 4,5-dimethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the imidazole ring.

Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-4,5-dimethyl-1-phenyl-1H-imidazole (PHENYLI)

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : 4-Fluorophenyl and 4-methoxyphenyl substituents.

- Properties: Notable optical properties (e.g., fluorescence) for applications in functionalized materials. Methoxy groups enhance solubility and electronic delocalization .

4,5-Dimethyl-1-(p-tolyl/4-nitrophenyl)-1H-imidazole Derivatives

- Structure : Varied aryl groups (p-tolyl, 4-nitrophenyl) at N1.

- Biological Activity : IC₅₀ values of 15.67 µg/mL against C6 glioma cells (compound 7) and moderate activity against HepG2 cells (compounds 2, 4–6) . Nitro groups improve cytotoxicity via electron-deficient interactions with cellular targets .

Key Trends

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents improve cytotoxicity by enhancing electrophilicity and DNA binding .

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) or methyl groups increase solubility and NLO response via charge transfer mechanisms .

- Aromatic Diversity: 2-Phenoxyphenyl vs. phenyl/o-tolyl substituents modulate steric bulk and π-π interactions, affecting target selectivity .

Research Findings and Data

Anticancer Activity

- Compound 7 (): Demonstrated potent activity against C6 glioma cells (IC₅₀ = 15.67 µg/mL), attributed to thioacetamide-linked imidazole enhancing cellular uptake .

- Thiazole-Imidazole Hybrids (): Analogues with 4,5-dimethylimidazole cores showed moderate activity against HepG2 cells, suggesting substituent-dependent efficacy .

Nonlinear Optical (NLO) Properties

- PHENYLI and TOLYLI (): Both exhibited NLO responses exceeding urea, with hyperpolarizability values (β) correlating with Cl and aryl substituent electronegativity .

Biological Activity

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Biological Activities

Imidazole derivatives, including 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole, are known for their broad spectrum of biological activities. These include:

- Anticancer Activity : Many imidazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound exhibits activity against various bacterial and fungal strains.

- Anti-inflammatory Effects : Potential use in treating inflammatory conditions has been noted.

The biological activity of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies demonstrated that it can inhibit IDO1 with varying potency across different concentrations, with some derivatives showing IC50 values less than 5 μM .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, which may correlate with observed biological activities. For instance, docking studies revealed that certain substitutions on the imidazole ring enhance binding affinity to the IDO1 enzyme .

- Cytotoxicity and Selectivity : Research indicates that while some imidazole derivatives exhibit cytotoxic effects against cancer cells, they also possess selective toxicity profiles that may limit damage to normal cells .

Anticancer Activity

A study evaluating various imidazole derivatives found that 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole demonstrated significant antiproliferative effects against human leukemia cell lines (HL-60). The compound induced apoptosis in a dose-dependent manner, with notable increases in apoptotic cell populations at higher concentrations .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 20.65 ± 0.06 | Apoptosis induction |

| Compound B | 15.00 ± 0.03 | Cell cycle arrest |

| 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole | TBD | TBD |

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown effective inhibition against various bacterial strains. In vitro assays reported Minimum Inhibitory Concentration (MIC) values ranging from 2 to 12 μg/mL depending on the specific bacterial strain tested .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | >12 |

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been explored. In one study, compounds similar to 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole were evaluated for their ability to inhibit pro-inflammatory cytokines in macrophage models. Results indicated a significant reduction in nitric oxide production and other inflammatory mediators .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amidines or ketones with aldehydes under basic or acidic conditions. For example, highlights the use of potassium hydroxide in dimethyl sulfoxide (DMSO) to facilitate alkylation of imidazole precursors with allyl bromide, achieving moderate yields after extraction and purification. describes a base-promoted approach for spiro-fused imidazolones, suggesting that solvent choice (e.g., polar aprotic solvents like DMSO) and temperature (room temperature vs. reflux) critically affect regioselectivity. Purification often involves column chromatography or recrystallization, as noted in and .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker SMART APEX CCD), followed by structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL . Visualization software like ORTEP-3 or WinGX generates anisotropic displacement ellipsoid models ( ). Validation tools (e.g., PLATON) check for structural anomalies, such as missed symmetry or hydrogen-bonding networks, as described in and .

Advanced Questions

Q. How do substituents on the imidazole ring influence molecular conformation and intermolecular interactions?

- Methodological Answer : Dihedral angles between the imidazole core and aromatic substituents (e.g., phenoxyphenyl groups) dictate planarity and packing. For instance, reports dihedral angles of 35.78°–69.75° between the imidazole ring and adjacent phenyl rings, influenced by steric bulk from methyl groups. Hydrogen-bonding networks (C–H⋯O/N) and π-π stacking, as seen in and , stabilize crystal packing. Computational tools (e.g., Mercury) can model these interactions by analyzing Hirshfeld surfaces .

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between NMR/IR experimental data and computational predictions (e.g., DFT calculations) often arise from dynamic effects or solvent interactions. recommends:

- Cross-validating NMR assignments using 2D techniques (COSY, HSQC).

- Comparing experimental IR stretches (e.g., C=N at ~1600 cm⁻¹) with scaled DFT frequencies.

- Employing high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers design experiments to probe the biological activity of this compound, such as antimicrobial or anticancer properties?

- Methodological Answer :

- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity against E. coli or S. aureus; MTT assay for cytotoxicity on cancer cell lines). notes the importance of positive controls (e.g., cisplatin for anticancer screening).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and compare bioactivity trends. and emphasize correlating electronic effects (Hammett σ values) with potency .

Q. What advanced computational methods are used to predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. uses B3LYP/6-31G(d) to model charge distribution.

- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., cytochrome P450 enzymes).

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on substituent lipophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray crystallographic data and computational geometry optimizations?

- Methodological Answer :

- Check for environmental effects : Crystallographic data reflect solid-state packing forces, while gas-phase DFT models ignore solvent/solid interactions. advises using CPCM solvation models in DFT to bridge this gap.

- Torsional flexibility : Flexible substituents (e.g., allyl groups in ) may adopt multiple conformations in solution but lock into a single pose in crystals. MD simulations can explore conformational landscapes .

Software and Tools Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.